Actinomycin D has been extensively studied for its anti-tumor activity. It works by binding to DNA and interfering with RNA synthesis, thereby halting cell division and proliferation in cancer cells []. This mechanism makes it a potential candidate for cancer treatment. Research has explored its use in combination with other therapies or for specific cancer types [].
Actinomycin D's ability to inhibit RNA synthesis allows researchers to study gene transcription. By treating cells with Actinomycin D and measuring RNA levels at different time points, scientists can determine the rate at which specific genes are transcribed into RNA []. This technique helps understand gene expression patterns and regulation mechanisms.
Actinomycin D can be used to investigate cell cycle progression. Because it halts cell division, researchers can utilize it to synchronize cell cultures at specific stages of the cell cycle. This synchronization allows for studying various cellular processes that occur at different cell cycle phases [].
Dactinomycin, also known as actinomycin D, is a potent antineoplastic antibiotic derived from the bacterium Streptomyces parvulus. It is classified as a member of the actinomycin family, which consists of chromopeptides that exhibit significant cytotoxic properties. Dactinomycin is characterized by its ability to bind to double-stranded DNA, thereby inhibiting RNA synthesis and disrupting cellular processes essential for cancer cell proliferation. This compound was first isolated in the 1940s and has been utilized in clinical settings since its approval for medical use in the United States in 1964. It is included on the World Health Organization's List of Essential Medicines due to its effectiveness against various cancers, including Wilms' tumor and rhabdomyosarcoma .
Dactinomycin operates primarily through its interaction with DNA. The mechanism involves the drug binding to the DNA at the transcription initiation complex, which inhibits RNA polymerase activity, leading to a cessation of RNA chain elongation. This action results in impaired messenger RNA production, ultimately decreasing protein synthesis within cells. In addition to inhibiting transcription, dactinomycin can induce single-strand breaks in DNA, further contributing to its cytotoxic effects .
The biological activity of dactinomycin is primarily defined by its antitumor effects. It has demonstrated efficacy against a variety of solid tumors, including:
The biosynthesis of dactinomycin involves complex biochemical pathways within Streptomyces parvulus. Key steps include:
Dactinomycin is primarily used in oncology for treating various cancers. Its applications include:
Dactinomycin can interact with several other drugs, potentially enhancing toxicity or altering therapeutic efficacy. Notable interactions include:
Dactinomycin shares similarities with other compounds within the actinomycin family and related antibiotics. Notable similar compounds include:
Compound Name | Source | Mechanism of Action | Unique Features |
---|---|---|---|
Actinomycin E | Streptomyces griseus | Binds DNA; inhibits RNA synthesis | Less potent than dactinomycin |
Actinomycin F | Streptomyces chrysomallus | Similar mechanism; less studied | Variations in peptide composition |
Mitomycin C | Streptomyces caespitosus | Alkylating agent; cross-links DNA | Different mechanism; used for solid tumors |
Bleomycin | Streptomyces verticillus | Induces DNA strand breaks | Unique mechanism; used for lymphomas |
Dactinomycin's uniqueness lies in its specific binding affinity for GC-rich regions of DNA and its potent inhibition of transcription processes compared to other similar compounds. This characteristic makes it particularly effective against certain types of tumors while also contributing to its significant side effects .
The biosynthetic gene cluster responsible for dactinomycin production represents one of the most complex secondary metabolite gene clusters characterized in Streptomyces species. The cluster encompasses approximately 50 kilobase pairs of contiguous DNA on the chromosome of Streptomyces chrysomallus and contains 28 genes with distinct biosynthetic functions [1] [2]. The cluster exhibits unprecedented structural organization, consisting of two large inverted repeats of 11 and 13 genes respectively, with four non-ribosomal peptide synthetase genes positioned centrally [1].
The gene cluster is bordered on both sides by insertion sequence elements containing transposase and integrase gene fragments, indicating a history of horizontal gene transfer and recombination events [1]. Nine genes within each inverted repeat have counterparts in the opposite orientation, suggesting evolutionary duplication of one arm during cluster development [1]. This unique architectural arrangement has not been observed in other antibiotic biosynthetic gene clusters.
All genes within the cluster are organized into operons, with each operon corresponding to a specific functional section of dactinomycin biosynthesis including peptide assembly, regulation, resistance mechanisms, and precursor biosynthesis [1] [2]. The central region contains the four non-ribosomal peptide synthetase genes (acmA, acmB, acmC, and acmD) that encode the multimodular enzymes responsible for pentapeptide chain assembly [1].
The right arm of the cluster contains genes involved in 4-methyl-3-hydroxyanthranilic acid biosynthesis, including acmF (kynurenine formamidase), acmG (tryptophan dioxygenase), acmH (kynureninase), and acmI (methyltransferase) [1]. The left arm contains corresponding genes acmK (kynureninase) and acmL (methyltransferase), representing the duplicated segments of the pathway [1].
The dactinomycin biosynthetic gene cluster incorporates multiple regulatory elements that control the temporal and environmental regulation of antibiotic production. The cluster contains several regulatory genes including transcriptional activators and repressors that coordinate the expression of biosynthetic genes [3].
Pathway-specific regulatory elements include promoter regions upstream of major operons that respond to specific transcriptional factors. The regulation of dactinomycin biosynthesis involves both positive and negative control mechanisms that integrate signals related to nutrient availability, growth phase, and environmental conditions [3].
The expression of the biosynthetic gene cluster is subject to glucose repression, a common regulatory mechanism in antibiotic production [4]. This catabolite repression ensures that secondary metabolite production occurs primarily under conditions of nutrient limitation when primary metabolism is reduced [4].
Transcriptional analysis has revealed that the genes within the cluster are coordinately regulated, with expression levels correlating with antibiotic production titers [3]. The regulatory network includes both cluster-situated regulatory genes and global regulatory elements that influence the entire biosynthetic pathway [3].
The formation of 4-methyl-3-hydroxyanthranilic acid represents the critical biosynthetic step that provides the chromophore precursor for dactinomycin biosynthesis. This specialized metabolite is synthesized through a dedicated pathway that branches from primary tryptophan metabolism [1] [5].
The final step in 4-methyl-3-hydroxyanthranilic acid formation involves the methylation of 3-hydroxyanthranilic acid by a specific methyltransferase enzyme. This enzymatic reaction utilizes S-adenosylmethionine as the methyl donor and catalyzes the transfer of the methyl group to the 4-position of 3-hydroxyanthranilic acid [5].
The methyltransferase enzyme responsible for this transformation has been purified and characterized from Streptomyces antibioticus. The enzyme demonstrates substrate specificity for 3-hydroxyanthranilic acid and does not catalyze the methylation of other potential substrates such as 3-hydroxy-DL-kynurenine [5]. The reaction proceeds through the formation of a ternary complex involving the enzyme, S-adenosylmethionine, and the substrate [5].
The methyltransferase exhibits optimal activity under specific pH and temperature conditions, with the enzyme showing time-dependent and substrate-dependent kinetics [5]. The enzyme is essential for actinomycin biosynthesis, as evidenced by feeding experiments demonstrating that structural analogs of 4-methyl-3-hydroxyanthranilic acid can be incorporated into actinomycin when fed to producing strains [5].
The biosynthesis of 4-methyl-3-hydroxyanthranilic acid begins with the catabolism of tryptophan through a pathway-specific variant of the kynurenine pathway. This specialized metabolic route employs distinct enzyme isoforms that differ from the corresponding enzymes of primary tryptophan catabolism in their regulation and substrate specificity [1].
The initial step involves the oxidative ring-opening of tryptophan by tryptophan 2,3-dioxygenase, encoded by the acmG gene. This enzyme catalyzes the incorporation of molecular oxygen into tryptophan to form N-formylkynurenine [1]. The enzyme requires heme as a cofactor and demonstrates specificity for the tryptophan substrate [1].
The pathway-specific tryptophan dioxygenase differs from the cellular tryptophan dioxygenase in its regulatory properties and kinetic parameters. Phylogenetic analysis indicates that these pathway-specific enzymes evolved divergently from the normal tryptophan catabolic enzymes to provide an independent supply of building blocks for secondary metabolite synthesis [1].
The tryptophan dioxygenase is subject to regulation by the same mechanisms that control overall actinomycin biosynthesis, ensuring coordinated production of the chromophore precursor with other pathway components [1]. The enzyme exhibits optimal activity under conditions that favor antibiotic production [1].
The conversion of tryptophan to 4-methyl-3-hydroxyanthranilic acid proceeds through several kynurenine pathway intermediates, each catalyzed by specific enzymes encoded within the biosynthetic gene cluster. Following tryptophan oxidation, N-formylkynurenine is deformylated by kynurenine formamidase to yield kynurenine [1].
The kynurenine formamidase, encoded by acmF, catalyzes the hydrolytic removal of the formyl group from N-formylkynurenine. This enzyme demonstrates substrate specificity for the formylated kynurenine derivative and is essential for maintaining flux through the pathway [1]. The enzyme exhibits optimal activity under physiological conditions and is coordinately regulated with other pathway enzymes [1].
Kynurenine is subsequently hydroxylated to form 3-hydroxykynurenine through the action of kynurenine hydroxylase. This hydroxylation reaction introduces the hydroxyl group that will be retained in the final chromophore precursor [1]. The hydroxylation step is critical for the subsequent formation of the phenoxazinone ring system [1].
The final step in the kynurenine pathway segment involves the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid by kynureninase. This enzyme, encoded by acmH, catalyzes the hydrolytic cleavage of the alanine side chain from 3-hydroxykynurenine [1]. The enzyme requires pyridoxal phosphate as a cofactor and demonstrates specificity for the hydroxylated kynurenine substrate [1].
The dactinomycin biosynthetic gene cluster contains two kynureninase genes (acmH and acmK) representing the duplicated nature of the cluster. The acmK gene encodes a truncated version of kynureninase that lacks the N-terminal domain but retains the essential catalytic domain [1].
The assembly of the pentapeptide chains in dactinomycin biosynthesis is accomplished by a sophisticated non-ribosomal peptide synthetase system comprising four large multidomain enzymes. These enzymes operate in a modular fashion, with each module responsible for the incorporation of a specific amino acid residue into the growing peptide chain [6].
The non-ribosomal peptide synthetase system for dactinomycin consists of modules arranged in a linear sequence corresponding to the order of amino acids in the final pentapeptide product. The first module, located on the AcmA protein, is responsible for the activation and incorporation of 4-methyl-3-hydroxyanthranilic acid as the chromophore precursor [6].
Each module within the synthetase system contains specific catalytic domains that perform distinct biochemical functions. The adenylation domain recognizes and activates the cognate amino acid substrate through the formation of an aminoacyl-AMP intermediate. The peptidyl carrier protein domain serves as the attachment site for the activated amino acid via a phosphopantetheine cofactor [6].
The condensation domains catalyze the formation of peptide bonds between successive amino acid residues attached to their respective carrier proteins. These domains exhibit specificity for their acceptor and donor substrates, ensuring the correct sequence of amino acids in the final peptide product [7].
The modular organization of the synthetase system allows for the coordinated assembly of the pentapeptide chain through a series of controlled chemical transformations. The linear arrangement of modules ensures that the pentapeptide is synthesized in the correct N-terminal to C-terminal direction [6].
The activation of amino acids in dactinomycin biosynthesis follows the canonical mechanism of non-ribosomal peptide synthesis, involving the formation of aminoacyl-AMP intermediates and their subsequent transfer to peptidyl carrier proteins. Each adenylation domain within the synthetase system demonstrates specificity for its cognate amino acid substrate [6].
The adenylation reaction proceeds through a two-step mechanism involving the initial formation of an aminoacyl-AMP intermediate at the expense of ATP, followed by the transfer of the activated amino acid to the phosphopantetheine group of the associated peptidyl carrier protein [6]. This aminoacylation reaction is reversible and subject to proofreading mechanisms that ensure fidelity of substrate incorporation [6].
The amino acid substrates incorporated into the dactinomycin pentapeptide include both proteinogenic and non-proteinogenic residues. The non-proteinogenic amino acids require specialized biosynthetic pathways for their formation, including the methylation of valine to form methylvaline and the conversion of glycine to sarcosine [6].
The incorporation of D-amino acids into the pentapeptide chain is accomplished through the action of epimerization domains associated with specific modules. These domains catalyze the racemization of L-amino acids to their D-enantiomers during the assembly process [6]. The epimerization reaction is essential for the biological activity of the final antibiotic [6].
The peptidyl carrier protein domains undergo post-translational modification through the attachment of a phosphopantetheine cofactor by a dedicated phosphopantetheinyl transferase enzyme. This modification is essential for the function of the carrier protein domains and is required for both amino acid activation and peptide bond formation [6].
The final steps in pentapeptide assembly involve the release of the completed peptide chain from the non-ribosomal peptide synthetase system and its subsequent cyclization to form the lactone ring structure characteristic of dactinomycin. This process is mediated by a thioesterase domain located at the C-terminus of the final synthetase module [6].
The thioesterase domain catalyzes the hydrolytic or cyclizing release of the pentapeptide chain from the carrier protein. In the case of dactinomycin, the thioesterase promotes intramolecular cyclization between the C-terminal carboxyl group and an internal hydroxyl group to form the characteristic lactone ring [6].
The cyclization reaction proceeds through the formation of a covalent acyl-enzyme intermediate involving the thioesterase active site serine residue. This intermediate facilitates the intramolecular nucleophilic attack by the hydroxyl group of the threonine residue, resulting in lactone formation and release of the cyclic peptide [6].
The thioesterase domain exhibits specificity for the correct pentapeptide substrate and ensures that only properly assembled peptides are released from the synthetase system. This quality control mechanism prevents the formation of aberrant peptide products that could interfere with subsequent biosynthetic steps [6].
The cyclization process is thermodynamically favorable due to the formation of the stable lactone ring structure. The cyclic peptide product is then available for the subsequent dimerization and chromophore formation steps that complete dactinomycin biosynthesis [6].
The formation of the phenoxazinone chromophore represents the final and most complex step in dactinomycin biosynthesis, involving the oxidative coupling of two 4-methyl-3-hydroxyanthranilic acid pentapeptide lactones. This reaction is catalyzed by phenoxazinone synthase, a multicopper oxidase that facilitates the six-electron oxidation process [8] [9].
The phenoxazinone formation mechanism proceeds through a series of consecutive two-electron oxidation steps, each involving the oxidation of aminophenol substrates. The initial step involves the oxidation of 4-methyl-3-hydroxyanthranilic acid to form a quinone imine intermediate [8]. This intermediate is then trapped by a second molecule of the substrate to form a covalent adduct [8].
The mechanism continues with the oxidation of the initial adduct to form a para-quinone imine intermediate, which undergoes a second nucleophilic attack by another aminophenol molecule. This second conjugate addition generates a racemic center, suggesting that this step occurs away from the enzyme active site [8].
The final step involves a two-electron oxidation that aromatizes the intermediate to form the fully oxidized phenoxazinone chromophore. Throughout this process, the aminophenol moiety is regenerated through facile tautomerization reactions, allowing the complex mechanism to proceed efficiently [8].
The phenoxazinone synthase enzyme requires copper cofactors for activity and demonstrates the ability to couple molecular oxygen reduction with substrate oxidation. The enzyme exhibits a complex copper stoichiometry with both type 1 and type 2 copper centers contributing to catalytic activity [10].
The dimerization of 4-methyl-3-hydroxyanthranilic acid pentapeptide lactones is mediated by phenoxazinone synthase, a sophisticated multicopper oxidase that exists in multiple oligomeric forms. The enzyme demonstrates higher catalytic activity in its hexameric form compared to the dimeric form [11].
The crystal structure of phenoxazinone synthase reveals a hexameric ring structure with an outer diameter of 185 Å and a central cavity of 50 Å diameter. This structure is stabilized by long loops connecting two domains, with a distinctive type 2 copper center that is unique among multicopper oxidases [11].
The enzyme contains multiple copper centers with different roles in catalysis. The type 1 copper centers are involved in electron transfer, while the type 2 copper centers participate directly in substrate oxidation. The enzyme requires 4-5 copper atoms per monomer for optimal activity [10].
The dimerization process involves the simultaneous oxidation of two pentapeptide lactone substrates and their coupling to form the bis-peptide product. The enzyme demonstrates substrate specificity for 4-methyl-3-hydroxyanthranilic acid derivatives and can accommodate the bulky pentapeptide substituents [8].
The enzymatic dimerization is coupled to the reduction of molecular oxygen to water, making the overall reaction thermodynamically favorable. The enzyme exhibits optimal activity under aerobic conditions and is inhibited by excess copper or by anaerobic conditions [10].
Following the formation of the basic dactinomycin structure through phenoxazinone synthase-catalyzed dimerization, several post-assembly modifications may occur to generate the final antibiotic product. These modifications include additional methylations, hydroxylations, and other chemical transformations that contribute to the biological activity of the molecule [12].
The methylation of specific positions on the phenoxazinone ring system can occur through the action of additional methyltransferases present in the biosynthetic gene cluster. These enzymes utilize S-adenosylmethionine as the methyl donor and demonstrate specificity for particular positions on the chromophore [12].
Hydroxylation reactions may introduce additional hydroxyl groups into the dactinomycin structure through the action of cytochrome P450 enzymes or other oxidative enzymes. These modifications can alter the biological activity and pharmacological properties of the antibiotic [12].
The final dactinomycin structure represents the culmination of a complex biosynthetic pathway involving multiple enzymatic steps and regulatory mechanisms. The completed antibiotic exhibits the characteristic red color and biological activity that make it valuable as both a research tool and therapeutic agent [12].
Quality control mechanisms ensure that only properly assembled and modified dactinomycin molecules are produced by the biosynthetic pathway. These mechanisms include proofreading activities within the synthetase system and specific transport and resistance systems that protect the producing organism from its own antibiotic [12].
Acute Toxic;Health Hazard
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